Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)-

Description

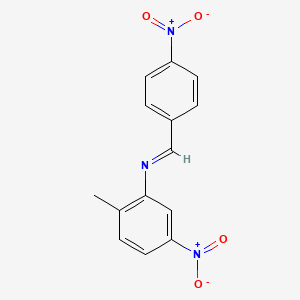

The compound "Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)-" is a Schiff base characterized by a nitro-substituted benzylidene moiety attached to a 2-methyl-5-nitroaniline backbone. The presence of electron-withdrawing nitro groups (-NO₂) at both the benzylidene and benzenamine rings enhances its polarity and influences its reactivity, as seen in similar compounds .

Properties

Molecular Formula |

C14H11N3O4 |

|---|---|

Molecular Weight |

285.25 g/mol |

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-1-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C14H11N3O4/c1-10-2-5-13(17(20)21)8-14(10)15-9-11-3-6-12(7-4-11)16(18)19/h2-9H,1H3 |

InChI Key |

RFZWMBMZQGFFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- typically involves the reaction of 2-methyl-5-nitrobenzenamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.

Reduction: The nitro groups can be reduced to amines under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to the formation of more highly oxidized nitro compounds.

Scientific Research Applications

Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes and pathways. The benzylidene group can interact with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

Table 2: Vibrational Spectroscopy and Electronic Parameters

Key Observations :

- Nitro Group Stretching: The −NO₂ asymmetric and symmetric stretching vibrations in nitro-Schiff bases typically appear between 1340–1520 cm⁻¹, as seen in . The target compound’s IR spectrum would align with this range.

- Electronic Properties: The dual nitro groups in the target compound may lower the HOMO-LUMO gap compared to mono-nitro analogs, enhancing charge-transfer interactions .

Physicochemical Properties and Stability

Table 3: Physicochemical Data

Key Observations :

- Melting Points : Schiff bases with nitro groups often exhibit moderate melting points (~70–150°C), influenced by crystallinity and intermolecular interactions .

- Stability : Nitro-substituted Schiff bases are generally stable but may degrade under prolonged UV exposure due to photoactivity of the nitro group .

Q & A

Q. What are the optimal synthetic routes for Benzenamine, 2-methyl-5-nitro-N-(4-nitrobenzylidene)-, and how can impurities be minimized?

- Methodological Answer : The compound is synthesized via Schiff base condensation between 2-methyl-5-nitroaniline and 4-nitrobenzaldehyde. Key parameters include:

- Solvent selection : Use anhydrous ethanol or methanol to avoid hydrolysis of intermediates.

- Catalysis : Acidic (e.g., glacial acetic acid) or mild Lewis catalysts (e.g., ZnCl₂) improve yield .

- Temperature : Reactions at 60–70°C for 6–8 hours minimize side products like unreacted aldehydes or amine oxidation by-products.

- Purification : Recrystallization from ethanol/dichloromethane (1:3 v/v) removes nitro-group-containing impurities. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- FT-IR : Look for the imine (C=N) stretch at ~1600–1650 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .

- ¹H NMR (DMSO-d₆):

- Aromatic protons: δ 7.5–8.5 ppm (multiplets, integration for 8H).

- Imine proton (CH=N): δ ~8.3 ppm (singlet).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 328.07 (calculated for C₁₄H₁₁N₃O₄) .

Advanced Research Questions

Q. What computational strategies predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model:

- Frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer potential.

- Electrostatic potential maps to identify reactive sites (e.g., nitro groups for nucleophilic attack).

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to study stability under experimental conditions .

- 3D Visualization : Tools like Avogadro or PyMOL can overlay experimental XRD data (if available) with computed structures .

Q. How does the compound’s nitro group configuration influence its bioactivity in antimicrobial assays?

- Methodological Answer :

- Mechanistic Assays :

- Nitroreductase Activity : Test under anaerobic conditions using E. coli nitroreductase enzymes to detect nitro-group reduction to cytotoxic amines.

- ROS Generation : Use DCFH-DA fluorescence assay in bacterial cultures to quantify reactive oxygen species (ROS) induced by nitro groups .

- Structure-Activity Relationship (SAR) : Compare with analogs lacking nitro substituents (e.g., methoxy derivatives) to isolate nitro-specific effects .

Q. How can contradictory data between spectroscopic and chromatographic purity analyses be resolved?

- Methodological Answer :

- Cross-Validation :

| Technique | Parameter | Contradiction Resolution |

|---|---|---|

| HPLC | Retention time mismatch | Re-run with spiked standards to confirm co-elution. |

| NMR | Unexpected peaks | Use DEPT-135 to distinguish CH₂/CH₃ groups from aromatic signals. |

| FT-IR | Band overlap | Perform 2D-IR correlation spectroscopy for peak assignment. |

- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., solvents) that may skew HPLC but not NMR results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.